Annamycin

Catalog No.
S548598
CAS No.
92689-49-1
M.F
C26H25IO11
M. Wt
640.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Annamycin

CAS Number

92689-49-1

Product Name

Annamycin

IUPAC Name

(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C26H25IO11

Molecular Weight

640.4 g/mol

InChI

InChI=1S/C26H25IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13,18-19,24-25,28,30,33-36H,6-8H2,1H3/t9-,13-,18+,19-,24-,25-,26-/m0/s1

InChI Key

CIDNKDMVSINJCG-GKXONYSUSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

2'-iodo-3'-hydroxy-4'-epi-4-demethoxydoxorubicin, annamycin

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O

Description

The exact mass of the compound Annamycin is 640.04415 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Anthracyclines - Daunorubicin - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

DNA Cleavage:

Annamycin exhibits DNA cleavage activity. Studies have shown it binds to specific DNA sequences and disrupts the double helix structure, leading to strand breaks. This property makes it a valuable tool for researchers studying DNA topology and topoisomerases, enzymes involved in DNA replication and transcription. Source: Biochemical Journal, 1987, 241, 707-715: doi: 10.1042/bj2410707

Antibacterial Activity:

Despite limitations for clinical use, Annamycin demonstrates antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Research is ongoing to understand its mechanism of action and explore potential applications in developing novel antibiotics to combat drug-resistant bacteria. Source: Journal of Antibiotics, 1982, 35(12), 1654-1660: doi: 10.7164/antibiotics.35.1654

Anticancer Potential:

Studies suggest Annamycin may possess anticancer properties. Its ability to bind DNA and disrupt its structure might have implications for cancer treatment. However, further research is necessary to evaluate its efficacy and safety in a cancer context. Source: Cancer Research, 1989, 49(10), 2710-2715:

Annamycin is a next-generation anthracycline antibiotic, structurally related to doxorubicin, designed to treat various malignancies, particularly acute myeloid leukemia and soft tissue sarcoma. Its chemical formula is C26H25IO11C_{26}H_{25}IO_{11} with a molecular weight of approximately 640.38 g/mol . Annamycin is characterized by its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA strand breaks and ultimately cell death . Unlike traditional anthracyclines, Annamycin exhibits a significantly reduced risk of cardiotoxicity, making it a promising alternative for patients who have previously received anthracycline therapy .

Annamycin's antitumor activity is primarily attributed to its interaction with DNA. It intercalates between DNA base pairs, leading to:

  • Disruption of DNA replication and repair processes [].
  • Inhibition of topoisomerase II, an enzyme essential for DNA unwinding during cell division [].

These effects ultimately lead to cell death in cancer cells [].

As Annamycin is still under investigation, comprehensive safety data is not yet available. However, pre-clinical and clinical trials have shown promise with a lower incidence of cardiotoxicity compared to other anthracyclines [, ].

Annamycin functions primarily through the following chemical mechanisms:

  • DNA Intercalation: Annamycin inserts itself between base pairs in the DNA helix, disrupting normal replication and transcription processes .
  • Topoisomerase II Inhibition: It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved, which is essential for DNA repair .
  • Formation of Reactive Oxygen Species: Similar to other anthracyclines, Annamycin can generate reactive oxygen species that contribute to its cytotoxic effects .

Annamycin has demonstrated significant biological activity in various preclinical and clinical studies:

  • Cytotoxicity: It has shown potent cytotoxic effects against cancer cell lines, including those resistant to standard therapies like doxorubicin. In vitro studies indicate that Annamycin circumvents multidrug resistance mechanisms, particularly those mediated by the multidrug resistance protein 1 (MDR-1) .
  • Clinical Efficacy: In clinical trials for acute myeloid leukemia, Annamycin has achieved complete remission rates significantly higher than those observed with conventional treatments. For example, a recent trial reported a composite complete remission rate of 60% when combined with cytarabine .

The synthesis of Annamycin involves several key steps:

  • Starting Materials: The synthesis typically begins with a precursor compound derived from the natural product daunorubicin.
  • Chemical Modifications: Specific modifications are made to introduce an iodine atom at the 2' position and a hydroxyl group at the 3' position, which are crucial for enhancing its pharmacological profile while reducing cardiotoxicity .
  • Final Purification: The product is purified through chromatography techniques to ensure high purity and yield.

A detailed patent on the synthesis outlines various methods that improve yield and reduce by-products compared to earlier synthetic routes .

Annamycin is primarily being explored for:

  • Acute Myeloid Leukemia: It is currently in clinical trials as a treatment option for relapsed or refractory cases of this disease .
  • Soft Tissue Sarcoma: Annamycin has received orphan drug designation from the FDA for this indication due to its potential benefits over existing therapies .
  • Liposomal Formulations: Research is ongoing into liposomal formulations of Annamycin that aim to enhance its delivery and efficacy while further minimizing cardiotoxicity .

Studies have shown that Annamycin interacts differently with cellular mechanisms compared to other anthracyclines:

  • Multidrug Resistance: Unlike doxorubicin, Annamycin's cellular accumulation remains unaffected in multidrug-resistant cell lines, indicating its potential as an effective treatment in resistant cancers .
  • Subcellular Localization: The distribution of Annamycin within cells differs from that of doxorubicin, primarily localizing in perinuclear structures rather than the nucleus in resistant cells .

Similar Compounds

Several compounds share structural similarities with Annamycin but exhibit different pharmacological profiles:

Compound NameStructural FeaturesUnique Properties
DoxorubicinAnthracycline with cardiotoxicityWidely used but limited by cardiotoxicity
DaunorubicinSimilar structure to doxorubicinUsed primarily for acute leukemias
EpirubicinModified version of doxorubicinReduced cardiotoxicity compared to doxorubicin
IdarubicinAnthracycline derivativeMore potent against certain leukemias
Liposomal DoxorubicinEncapsulated form of doxorubicinAims to reduce systemic side effects

Annamycin's unique modification allows it to retain efficacy while minimizing cardiotoxicity, setting it apart from these similar compounds. Its ability to overcome multidrug resistance further enhances its therapeutic potential in challenging cancer cases .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

640.04416 g/mol

Monoisotopic Mass

640.04416 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SNU299M83Q

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity]

Drug Indication

Investigated for use/treatment in breast cancer and leukemia (unspecified).

Pharmacology

Annamycin is a lipophilic, anthracycline antineoplastic antibiotic. Annamycin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and repair as well as inhibiting RNA and protein synthesis. This agent appears to not be a substrate for the p-glycoprotein associated multidrug-resistance (MDR) transporter; therefore, overcoming the resistance pattern seen with other anthracycline compounds.

MeSH Pharmacological Classification

Antibiotics, Antineoplastic

Mechanism of Action

Annamycin belongs to the anthracycline class of drugs, and has a pleiotropic mechanism of action where it targets topoisomerase II, causing strand breaks in DNA. Annamycin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes.

Pictograms

Health Hazard

Health Hazard

Other CAS

92689-49-1

Wikipedia

Annamycin

Dates

Modify: 2023-08-15
1: Gruber BM, Anuszewska EL, Bubko I, Kasprzycka-Guttman T, Misiewicz I, Skupińska K, Fokt I, Piebe W. NFkappaB activation and drug sensitivity in human neoplastic cells treated with anthracyclines. Acta Pol Pharm. 2008 Mar-Apr;65(2):267-71. PubMed PMID: 18666436.
2: Apostolidou E, Swords R, Alvarado Y, Giles FJ. Treatment of acute lymphoblastic leukaemia : a new era. Drugs. 2007;67(15):2153-71. Review. PubMed PMID: 17927282.
3: Gruber BM, Anuszewska EL, Bubko I, Goździk A, Fokt I, Priebe W. Effect of structural modification at the 4, 3', and 2' positions of doxorubicin on topoisomerase II poisoning, apoptosis, and cytotoxicity in human melanoma cells. Arch Immunol Ther Exp (Warsz). 2007 May-Jun;55(3):193-8. Epub 2007 Jun 8. PubMed PMID: 17557149; PubMed Central PMCID: PMC2765644.
4: Gruber BM, Anuszewska EL, Roman I, Goździk A, Priebe W, Fokt I. Topoisomerase II alpha expression and cytotoxicity of anthracyclines in human neoplastic cells. Acta Pol Pharm. 2006 Jan-Feb;63(1):15-8. Erratum in: Acta Pol Pharm. 2006 Mar-Apr;63(2):155. PubMed PMID: 17515324.
5: Alvarado Y, Apostolidou E, Swords R, Giles FJ. Emerging therapeutic options for Philadelphia-positive acute lymphocytic leukemia. Expert Opin Emerg Drugs. 2007 Mar;12(1):165-79. Review. PubMed PMID: 17355221.
6: Gruber BM, Anuszewska EL, Bubko I, Gozdzik A, Priebe W, Fokt I. Relationship between topoisomerase II-DNA cleavable complexes, apoptosis and cytotoxic activity of anthracyclines in human cervix carcinoma cells. Anticancer Res. 2005 May-Jun;25(3B):2193-8. PubMed PMID: 16158963.
7: Trevino AV, Woynarowska BA, Herman TS, Priebe W, Woynarowski JM. Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues. Mol Cancer Ther. 2004 Nov;3(11):1403-10. PubMed PMID: 15542779.
8: Aronex Pharmaceuticals reports on annamycin phase I trial. Expert Rev Anticancer Ther. 2001 Jun;1(1):4. PubMed PMID: 12113129.
9: Booser DJ, Esteva FJ, Rivera E, Valero V, Esparza-Guerra L, Priebe W, Hortobagyi GN. Phase II study of liposomal annamycin in the treatment of doxorubicin-resistant breast cancer. Cancer Chemother Pharmacol. 2002 Jul;50(1):6-8. Epub 2002 May 21. PubMed PMID: 12111105.
10: Szachowicz-Petelska B, Figaszewski Z, Lewandowski W. Mechanisms of transport across cell membranes of complexes contained in antitumour drugs. Int J Pharm. 2001 Jul 17;222(2):169-82. Review. PubMed PMID: 11427347.

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